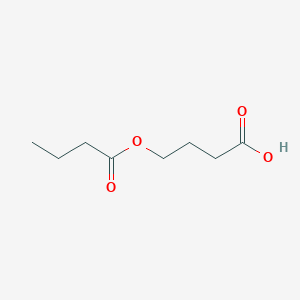
Butanoic acid, 4-(1-oxobutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(1-oxobutoxy)-, also known as 4-(1-oxobutoxy)butanoic acid, is an organic compound with the molecular formula C8H14O4. This compound is characterized by the presence of a butanoic acid moiety linked to a 1-oxobutoxy group. It is a derivative of butanoic acid and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(1-oxobutoxy)-, can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of butanoic acid, 4-(1-oxobutoxy)-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(1-oxobutoxy)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the butanoic acid moiety or the 1-oxobutoxy group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(1-oxobutoxy)-, has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-(1-oxobutoxy)-, involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as histone deacetylases, which play a role in gene expression regulation . The compound’s effects are mediated through its ability to modify the activity of these enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-(1-oxobutoxy)-, can be compared with other similar compounds, such as:
Butanoic acid: A simpler compound with the molecular formula C4H8O2, known for its use in the production of butyrate esters.
4-oxobutanoic acid: A related compound with the molecular formula C4H5O3, used as an intermediate in various chemical reactions.
Butanoic acid, 4-butoxy-: Another derivative of butanoic acid with the molecular formula C8H16O3, used in industrial applications.
The uniqueness of butanoic acid, 4-(1-oxobutoxy)-, lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
30470-15-6 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
4-butanoyloxybutanoic acid |
InChI |
InChI=1S/C8H14O4/c1-2-4-8(11)12-6-3-5-7(9)10/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZPQSIEHAZYDJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


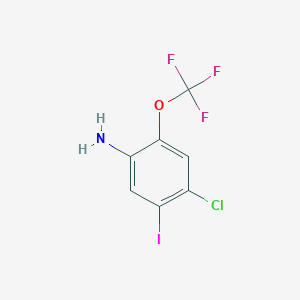

![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
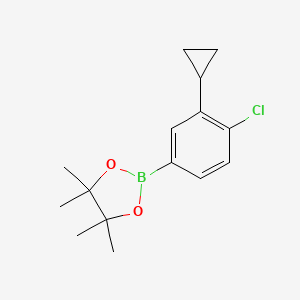
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

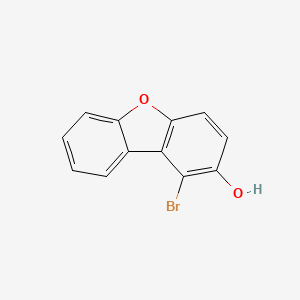
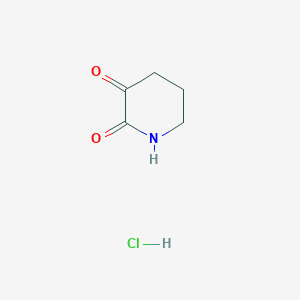
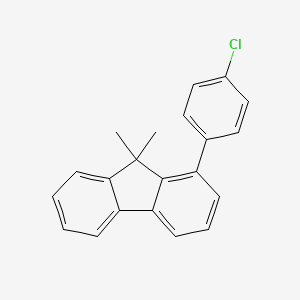
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)

![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
